molecular formula C17H17N5OS B10918290 N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B10918290
M. Wt: 339.4 g/mol
InChI Key: FNJPOAYIRNHMGL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The acetamide group can be formed by the reaction of an amine with an acyl chloride or anhydride.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly for its potential biological activity.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The tetrazole ring and phenyl groups may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: Unique due to the presence of both a tetrazole ring and a dimethylphenyl group.

    N-(2,4-dimethylphenyl)-2-[(1H-tetrazol-5-yl)sulfanyl]acetamide: Lacks the phenyl group, which may affect its chemical and biological properties.

    N-(phenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: Lacks the dimethylphenyl group, which may influence its reactivity and interactions.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C17H17N5OS/c1-12-8-9-15(13(2)10-12)18-16(23)11-24-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

FNJPOAYIRNHMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C

Origin of Product

United States

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